molecular formula C9H9N5O2 B6145650 3-(6-amino-9H-purin-9-yl)oxolan-2-one CAS No. 54971-99-2

3-(6-amino-9H-purin-9-yl)oxolan-2-one

Cat. No. B6145650
CAS RN: 54971-99-2
M. Wt: 219.2
InChI Key:
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Description

3-(6-amino-9H-purin-9-yl)oxolan-2-one, also known as 6-amino-9H-purin-9-yl oxolan-2-one, is an important organic compound for scientific research. It is a derivative of purine and is used in a variety of research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.

Scientific Research Applications

3-(6-amino-9H-purin-9-yl)oxolan-2-oneurin-9-yl oxolan-2-one is used in a variety of scientific research applications. It has been studied for its potential use in drug discovery, as well as its potential for use in the development of new materials. It has also been studied for its potential use in the development of diagnostics and therapeutics. Additionally, it has been used in the study of enzyme-catalyzed reactions, as well as the study of cellular metabolism.

Mechanism of Action

The mechanism of action of 3-(6-amino-9H-purin-9-yl)oxolan-2-oneurin-9-yl oxolan-2-one is not completely understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it is believed to act as an agonist of certain G-protein coupled receptors (GPCRs).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(6-amino-9H-purin-9-yl)oxolan-2-oneurin-9-yl oxolan-2-one have not been extensively studied. However, it is believed that the compound may have potential anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to have potential anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 3-(6-amino-9H-purin-9-yl)oxolan-2-oneurin-9-yl oxolan-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be easily synthesized in the laboratory. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, the compound is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 3-(6-amino-9H-purin-9-yl)oxolan-2-oneurin-9-yl oxolan-2-one are vast and varied. Further research is needed to explore its potential use in drug discovery, diagnostics, and therapeutics. Additionally, its potential use in the development of new materials and the study of enzyme-catalyzed reactions should be further explored. Finally, its potential use in the study of cellular metabolism and its potential anti-inflammatory, anti-oxidant, and anti-cancer effects should be further studied.

Synthesis Methods

The synthesis of 3-(6-amino-9H-purin-9-yl)oxolan-2-oneurin-9-yl oxolan-2-one is achieved through a process of oxidation and condensation. The oxidation involves the use of a reagent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). This process is followed by a condensation reaction with an aromatic aldehyde. The final product is then purified and isolated through chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(6-amino-9H-purin-9-yl)oxolan-2-one involves the conversion of a purine derivative to the desired compound through a series of chemical reactions.", "Starting Materials": [ "6-chloropurine", "2,3-epoxypropanol", "sodium hydroxide", "water", "ethanol", "hydrochloric acid", "sodium acetate", "acetic anhydride", "ammonium hydroxide" ], "Reaction": [ "6-chloropurine is reacted with 2,3-epoxypropanol in the presence of sodium hydroxide and water to form 3-(6-chloro-9H-purin-9-yl)oxolan-2-one.", "The resulting compound is then treated with ethanol and hydrochloric acid to remove the chlorine atom and form 3-(6-hydroxy-9H-purin-9-yl)oxolan-2-one.", "Next, the compound is reacted with sodium acetate and acetic anhydride to form the acetylated derivative, 3-(6-acetyloxy-9H-purin-9-yl)oxolan-2-one.", "Finally, the acetyl group is removed by treatment with ammonium hydroxide to yield the desired compound, 3-(6-amino-9H-purin-9-yl)oxolan-2-one." ] }

CAS RN

54971-99-2

Product Name

3-(6-amino-9H-purin-9-yl)oxolan-2-one

Molecular Formula

C9H9N5O2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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